6-(1H-Indole-3-carbonyl)picolinonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PY108 involves the reaction of anthraquinone derivatives with pyrimidine compounds. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of PY108 typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final pigment product .
Chemical Reactions Analysis
Types of Reactions
PY108 undergoes various chemical reactions, including:
Oxidation: PY108 can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the chemical structure of PY108, potentially altering its color properties.
Common Reagents and Conditions
Common reagents used in the reactions of PY108 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of PY108 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different anthraquinone derivatives, while substitution reactions can yield various substituted pyrimidine compounds .
Scientific Research Applications
Chemistry
In chemistry, PY108 is used as a model compound to study the properties of anthraquinone derivatives and their reactions. Its well-defined structure makes it an ideal candidate for various chemical experiments .
Biology
PY108 has limited applications in biology, but its derivatives may be used in biological research to study the interactions of anthraquinone compounds with biological molecules .
Medicine
PY108-068, a derivative of PY108, has been studied as a calcium channel antagonist for the treatment of acute ischemic cerebral infarction and chronic stable angina pectoris . Although it showed some promise in clinical trials, further research is needed to establish its efficacy and safety .
Industry
In the industry, PY108 is primarily used as a pigment in various artistic mediums. Its vibrant yellow color and stability make it a popular choice for artists and manufacturers of art supplies .
Mechanism of Action
The mechanism of action of PY108-068, a derivative of PY108, involves the inhibition of calcium channels. This inhibition reduces calcium influx into cells, which can help alleviate conditions such as angina pectoris and ischemic cerebral infarction . The molecular targets of PY108-068 include voltage-gated calcium channels, which play a crucial role in regulating calcium homeostasis in cells .
Comparison with Similar Compounds
Similar Compounds
PY108 is part of the anthraquinone family of compounds, which includes other pigments such as:
PB52: A blue pigment derived from anthraquinone.
PB60: Another blue pigment with similar chemical properties.
PO40: An orange pigment with anthraquinone structure.
Uniqueness of PY108
What sets PY108 apart from other similar compounds is its unique yellow color and its specific chemical structure, which includes both anthraquinone and pyrimidine moieties. This combination gives PY108 its distinct properties and makes it a valuable pigment in artistic applications .
Properties
Molecular Formula |
C15H9N3O |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
6-(1H-indole-3-carbonyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H9N3O/c16-8-10-4-3-7-14(18-10)15(19)12-9-17-13-6-2-1-5-11(12)13/h1-7,9,17H |
InChI Key |
ADMPCCRPLHYARS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
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